An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative meticulously designed for applications in peptide synthesis and bioconjugation. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. The molecule integrates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine backbone, and a biotin moiety linked via a polyethylene glycol (PEG) spacer. This unique structure makes it an invaluable tool for introducing a biotin label into synthetic peptides, enabling a wide range of biochemical and diagnostic applications.
The Fmoc group serves as a temporary protecting group for the alpha-amino group of lysine, which can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The lysine residue provides the peptide backbone linkage. The biotin-PEG4 side chain allows for the highly specific and strong interaction with streptavidin and its analogues, facilitating affinity purification, immobilization, and detection of biotinylated peptides. The hydrophilic PEG4 spacer enhances the solubility of the resulting peptide and reduces steric hindrance, thereby improving the accessibility of the biotin tag for binding.[1][2] Beyond peptide labeling, Fmoc-Lys(biotin-PEG4)-OH also finds utility as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Chemical Properties and Data
Fmoc-Lys(biotin-PEG4)-OH is a white to off-white solid powder. Its key chemical and physical properties are summarized in the tables below for easy reference.
| Property | Value |
| Chemical Name | (2S)-27-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,21-dioxo-1-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-9,12,15,18-tetraoxa-6,22-diazaoctacosan-28-oic acid[1] |
| Synonyms | Fmoc-N-Lys-(PEG4-biotin)-OH-(acid), Fmoc-PEG-biotin acid[5][6] |
| Molecular Formula | C₄₂H₅₉N₅O₁₁S |
| Molecular Weight | 842.01 g/mol [7] |
| CAS Number | 1334172-64-3 |
| Appearance | White to off-white solid powder[8] |
| Purity | Typically ≥95% (HPLC)[1] |
| Solubility | Soluble in water due to the hydrophilic PEG4 spacer.[6] For peptide synthesis, it is soluble in organic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Solubility in DMF can be enhanced with the addition of a base such as Diisopropylethylamine (DIPEA).[9][10] A 0.1 M solution in NMP can be prepared with heating to 40°C.[9] |
| Storage Conditions | For long-term storage, it is recommended to store the powder at -20°C in a tightly sealed container, protected from light and moisture.[11][12] For short-term storage, 2-8°C is acceptable.[11] Before use, the container should be allowed to warm to room temperature to prevent moisture condensation.[1] Stock solutions can be prepared in dry solvents and stored at -20°C for several days.[13] |
Core Applications
The primary applications of Fmoc-Lys(biotin-PEG4)-OH stem from its ability to incorporate a biotin-PEG linker into a peptide sequence during solid-phase peptide synthesis.
-
Biotinylation of Peptides: The most common application is the synthesis of biotin-labeled peptides. These peptides are widely used in various biological assays, including:
-
Affinity Purification: Biotinylated peptides can be used to isolate and purify binding partners from complex biological mixtures using streptavidin-coated resins.
-
Immunoassays: They serve as capture or detection reagents in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
-
Cellular Imaging and Localization Studies: When conjugated with a fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and track their localization within cells.
-
Pull-Down Assays: To identify and study protein-protein interactions.[1]
-
-
PROTAC Synthesis: Fmoc-Lys(biotin-PEG4)-OH can be utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, the biotin moiety can be used as a handle for purification or detection of the PROTAC molecule.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality of the peptide (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[3]
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as DMF, to swell the resin for at least 30 minutes.[8]
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[8]
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.[8]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
Coupling of Fmoc-Lys(biotin-PEG4)-OH
This protocol describes the activation and coupling of Fmoc-Lys(biotin-PEG4)-OH to the deprotected N-terminus of the peptide-resin.
-
Activation Solution Preparation:
-
Dissolve Fmoc-Lys(biotin-PEG4)-OH (typically 2-4 equivalents relative to the resin loading) in DMF. If solubility is an issue, a small amount of DMSO can be added.[10]
-
Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 1.9 equivalents), and a base, such as DIPEA (e.g., 4 equivalents), to the amino acid solution.[14] Other common coupling reagents include HATU and TBTU.
-
Pre-activate the mixture by stirring for a few minutes at room temperature.[14]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for difficult sequences.[15]
-
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]
-
Monitoring Coupling Completion (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[16]
-
Peptide Chain Elongation
Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3 with the next desired Fmoc-amino acid) steps until the desired peptide sequence is assembled.
Final Fmoc Deprotection
After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.2.
Cleavage from Resin and Side-Chain Deprotection
This final step cleaves the synthesized peptide from the solid support and removes the permanent side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[7]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard and widely used cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For many peptides, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[4][7]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[8]
-
Dry the crude peptide under vacuum.
-
Visualizations
Molecular Structure of Fmoc-Lys(biotin-PEG4)-OH
Caption: Functional components of Fmoc-Lys(biotin-PEG4)-OH.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship in PROTAC Synthesis
Caption: Logical workflow for utilizing Fmoc-Lys(biotin-PEG4)-OH in PROTAC synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
